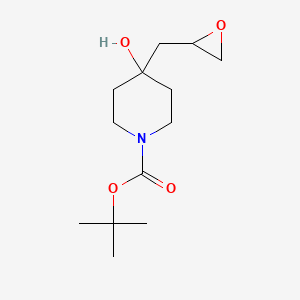

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine

描述

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine is a substituted piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, a hydroxyl group, and an oxiran-2-ylmethyl (epoxide-containing) substituent at the 4-position of the piperidine ring. Its molecular formula is C₁₃H₂₃NO₄, with a molecular weight of 265.33 g/mol . The Boc group enhances stability during synthetic processes, while the epoxide moiety (oxiran-2-ylmethyl) confers reactivity for further functionalization, making it valuable in pharmaceutical intermediate synthesis .

Structurally, the compound features a six-membered piperidine ring with stereochemical complexity due to the hydroxyl and epoxide substituents. It is typically supplied as a crystalline solid with ≥95% purity and is stored at -20°C for long-term stability .

属性

IUPAC Name |

tert-butyl 4-hydroxy-4-(oxiran-2-ylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(15)14-6-4-13(16,5-7-14)8-10-9-17-10/h10,16H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKPQAGHIODTKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC2CO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601150173 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

203662-52-6 | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=203662-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 4-hydroxy-4-(2-oxiranylmethyl)-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601150173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

The synthesis of 1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine typically involves multiple steps:

Starting Materials: The synthesis begins with commercially available starting materials such as piperidine and tert-butyl chloroformate.

Protection of Piperidine: The piperidine is first protected by reacting it with tert-butyl chloroformate to form 1-Boc-piperidine.

Formation of Oxirane Ring: The next step involves the introduction of the oxirane ring. This can be achieved by reacting 1-Boc-piperidine with an appropriate epoxidizing agent such as m-chloroperoxybenzoic acid (mCPBA).

Hydroxylation: Finally, the hydroxyl group is introduced by a hydroxylation reaction, which can be carried out using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

化学反应分析

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The oxirane ring can be reduced to form a diol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The oxirane ring is highly reactive and can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols to form various substituted products.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF), and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

科学研究应用

Medicinal Applications

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine has been investigated for several therapeutic applications:

Cancer Therapy

Recent studies highlight the compound's potential in cancer treatment. It has been shown to exhibit cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of critical pathways in tumor progression. For instance, derivatives of piperidine compounds have demonstrated improved efficacy in inducing cell death in hypopharyngeal tumor models compared to standard treatments like bleomycin .

Neurological Disorders

The compound's structural features make it a candidate for developing treatments for neurological disorders, including Alzheimer's disease. Research indicates that piperidine derivatives can inhibit cholinesterase activity, which is crucial for managing symptoms associated with cognitive decline . Additionally, compounds that include the piperidine moiety have shown promise in targeting beta-secretase enzymes and reducing amyloid-beta aggregation .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, particularly against Mycobacterium tuberculosis. Studies indicate that certain piperidine derivatives can enhance the efficacy of existing anti-tubercular drugs by acting synergistically to inhibit bacterial growth effectively .

Table 1: Summary of Biological Activities

Case Studies

Case Study 1: Cancer Treatment

In a study examining the anticancer properties of piperidine derivatives, researchers synthesized analogs of this compound. These analogs were tested on FaDu hypopharyngeal tumor cells, showing enhanced cytotoxicity compared to traditional chemotherapeutics. The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Neurological Applications

Another investigation focused on the dual cholinesterase inhibitory action of piperidine derivatives, including those derived from this compound. These compounds were evaluated for their ability to mitigate cognitive decline in preclinical models, demonstrating significant improvements in memory retention and cognitive function .

作用机制

The mechanism of action of 1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The hydroxyl group and Boc protecting group can also influence the compound’s binding affinity and specificity for its targets.

相似化合物的比较

Table 1: Structural and Functional Comparison

Key Comparisons:

Reactivity: The oxiran-2-ylmethyl group in the target compound enables epoxide ring-opening reactions, facilitating nucleophilic additions (e.g., with amines or thiols) to generate diverse derivatives . In contrast, the aminomethyl group in C₁₂H₂₄N₂O₃ supports amidation or alkylation for drug discovery . The 4-methoxyphenyl substituent in C₁₈H₂₅NO₄ enhances lipophilicity, improving membrane permeability in receptor-targeted studies .

Synthetic Utility: 1-Boc-4-hydroxy-4-methylpiperidine (C₁₁H₂₁NO₃) is a common intermediate in synthesizing piperidine-based analgesics like fentanyl derivatives . The formyl group in C₁₂H₂₁NO₃ serves as a reactive handle for Schiff base formation, useful in polymer and coordination chemistry .

1-Boc-4-(4-methoxyphenyl)-4-hydroxypiperidine (C₁₈H₂₅NO₄) exhibits greater stability under ambient conditions, making it suitable for long-term storage .

生物活性

1-Boc-4-(oxiran-2-ylmethyl)-4-hydroxypiperidine, a compound featuring a piperidine core and an epoxide group, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic implications, and related research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H23NO4

- Molecular Weight : 257.326 g/mol

- CAS Number : 203662-52-6

The compound contains a tert-butyl carbamate (Boc) protecting group, which is commonly used to enhance the stability and solubility of amine-containing compounds.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The piperidine ring is known for its ability to modulate neurotransmitter systems and exert effects on enzyme activities.

1. Anticancer Activity

Recent studies have indicated that piperidine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A notable case study demonstrated that a related piperidine derivative exhibited enhanced cytotoxicity in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

2. Neuroprotective Effects

Piperidine derivatives, including this compound, have been investigated for their neuroprotective properties. They may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases such as Alzheimer's. The introduction of the piperidine moiety in certain compounds has been linked to improved brain exposure and dual inhibition capabilities, enhancing their therapeutic potential against cognitive decline .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. SAR studies indicate that variations in the substituents on the piperidine ring and the oxirane moiety can significantly alter the compound's potency and selectivity towards specific biological targets.

| Modification | Effect on Activity |

|---|---|

| Increased steric hindrance | Enhanced binding affinity to target proteins |

| Altered electronic properties | Improved selectivity against off-target effects |

| Variation in chain length | Modulation of pharmacokinetic properties |

1. Dual Inhibition of PRMTs

Research highlighted the development of small-molecule inhibitors targeting protein arginine methyltransferases (PRMTs), where similar piperidine derivatives showed promise as dual inhibitors of PRMT4 and PRMT6. These enzymes are implicated in various cancers, and their inhibition could provide therapeutic benefits .

2. SARS-CoV2 Inhibition

Another study reported that piperidine-based compounds exhibited binding affinities superior to existing antiviral agents against SARS-CoV2 proteases. This suggests that this compound could potentially serve as a lead compound for developing antiviral therapies .

Research Findings

Recent literature emphasizes the versatility of piperidine derivatives in drug discovery:

- Cytotoxicity Studies : Compounds similar to this compound have been evaluated for their cytotoxic effects across various cancer cell lines, demonstrating significant apoptosis induction.

- Cholinesterase Inhibition : The compound's ability to inhibit cholinesterases suggests potential applications in treating neurodegenerative disorders.

- Targeting Inflammatory Pathways : Some derivatives have shown effectiveness in modulating inflammatory pathways, which are crucial in cancer progression and neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。